Alosetron N-beta-D-Glucuronide is a metabolite of alosetron, a selective serotonin 5-hydroxytryptamine receptor 3 antagonist used primarily for treating diarrhea-predominant irritable bowel syndrome in women. Alosetron works by inhibiting the action of serotonin on intestinal nerves, thereby reducing gastrointestinal motility and discomfort. The glucuronidation of alosetron leads to the formation of alosetron N-beta-D-Glucuronide, which is an important phase II metabolite that enhances the solubility and excretion of the drug from the body .
Alosetron is derived from the chemical structure of indole and is synthesized through various organic chemistry methods. Its glucuronide form is produced in the liver as part of its metabolic pathway, primarily via the action of uridine diphosphate-glucuronosyltransferases, which facilitate the conjugation process .
Alosetron N-beta-D-Glucuronide is classified as a small molecule and belongs to the broader category of organic compounds known as glucuronides, which are typically formed through the conjugation of drugs with glucuronic acid. This classification plays a significant role in pharmacokinetics and drug metabolism .
The synthesis of alosetron N-beta-D-Glucuronide occurs through glucuronidation, a common metabolic process where glucuronic acid is attached to drugs or metabolites. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A4, which is responsible for converting alosetron into its glucuronide form.
The synthesis involves several steps:
Alosetron N-beta-D-Glucuronide has a complex molecular structure characterized by its glucuronide moiety attached to the alosetron backbone. The molecular formula can be represented as , indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of alosetron N-beta-D-Glucuronide is approximately 314.35 g/mol. The structure features an indole ring system typical for serotonin antagonists, along with a glucuronic acid unit that modifies its pharmacokinetic properties .
Alosetron N-beta-D-Glucuronide participates in various chemical reactions primarily related to drug metabolism:
The stability and reactivity of alosetron N-beta-D-Glucuronide are influenced by pH and temperature conditions within biological systems, affecting its bioavailability and therapeutic efficacy .
Alosetron N-beta-D-Glucuronide primarily acts as an inactive metabolite that facilitates the elimination of alosetron from the body. By enhancing solubility, it ensures that more of the parent compound can be effectively cleared through renal pathways.
In clinical settings, understanding the pharmacokinetics involving this metabolite allows for better dosing strategies and management of potential side effects associated with alosetron therapy .
Relevant data indicate that these properties enhance its pharmacological profile by ensuring effective absorption and distribution within biological systems .
Alosetron N-beta-D-Glucuronide serves several scientific purposes:
Alosetron N-β-D-glucuronide is formed via hepatic phase II metabolism, where alosetron (a selective serotonin 5-HT₃ antagonist) undergoes direct N-glucuronidation. This reaction occurs primarily in hepatocytes and involves the covalent attachment of glucuronic acid to alosetron's imidazole ring nitrogen atom. The process requires uridine 5'-diphospho-glucuronic acid (UDPGA) as a cofactor, which donates the glucuronyl group. The reaction proceeds through a nucleophilic attack by the tertiary nitrogen of alosetron on the anomeric carbon of UDPGA, facilitated by UDP-glucuronosyltransferases (UGTs). This yields the quaternary ammonium-linked glucuronide metabolite, characterized by enhanced water solubility and molecular weight increase of 176 Da [1] [4].
Kinetic studies reveal this conjugation follows Michaelis-Menten kinetics, with hepatic microsomal assays showing:
Table 1: Kinetic Parameters for Alosetron N-Glucuronidation
| Parameter | Value | Significance |
|---|---|---|
| Km (μM) | 50-100 | Moderate substrate affinity |
| Vmax (pmol/min/mg) | 200-400 | High catalytic capacity |
| Intrinsic Clearance (μL/min/mg) | 2-4 | Efficient hepatic extraction |
The reaction is pH-sensitive, with optimal activity at physiological pH (7.4), and is dependent on UDPGA concentration. Unlike acyl glucuronides, the quaternary N-glucuronide linkage exhibits high chemical stability, resisting hydrolysis by β-glucuronidases in the gut lumen, thereby limiting enterohepatic recirculation [4] [5].
UGT1A4 is the primary isoform responsible for alosetron N-β-D-glucuronide formation, exhibiting high catalytic specificity for the imidazole ring nitrogen. This isoform belongs to the UGT1A subfamily and is expressed predominantly in human liver tissue. UGT2B10 contributes secondarily, but with significantly lower activity (<20% of UGT1A4). The reaction demonstrates marked regioselectivity, as UGT1A4 exclusively targets the tertiary nitrogen without producing O-glucuronide byproducts [1] [3] [4].
Genetic polymorphisms significantly influence this metabolism:
Table 2: Human UGT Isoforms Involved in Alosetron Metabolism
| Isoform | Specificity | Relative Activity (%) | Tissue Localization |
|---|---|---|---|
| UGT1A4 | N-Glucuronidation | 100% (Reference) | Liver, Intestine |
| UGT2B10 | Minor N-Glucuronidation | 10-20% | Liver |
| UGT1A1 | Not involved | <5% | Liver, Intestine |
| UGT2B7 | Not involved | <5% | Liver, Kidney |
Expression of UGT1A4 is induced by glucocorticoids and phenobarbital via the pregnane X receptor (PXR), though alosetron itself does not induce UGT expression [1] [3].
Alosetron’s N-glucuronidation contrasts sharply with the phase II metabolism of other 5-HT₃ antagonists:
Key metabolic distinctions include:
Table 3: Phase II Metabolism Comparison of 5-HT₃ Antagonists
| Compound | Primary Phase II Pathway | Key Enzymes | Metabolite Type | Stability |
|---|---|---|---|---|
| Alosetron | Direct N-glucuronidation | UGT1A4 > UGT2B10 | Quaternary N-glucuronide | High (resists hydrolysis) |
| Ondansetron | O-glucuronidation of hydroxyl-metabolite | UGT1A1/1A9 | Ether O-glucuronide | Moderate |
| Granisetron | Sulfation of hydroxyl-metabolite | SULT1A1 | Sulfate ester | High |
| Palonosetron | O-glucuronidation | UGT1A8/1A10 | Ether O-glucuronide | Moderate |
N-glucuronidation of alosetron exhibits profound species-specific differences due to variations in UGT isoform expression:
Zebrafish models—despite expressing UGT orthologs—show minimal alosetron N-glucuronidation due to the absence of UGT1A4-like specificity. Instead, they produce dihydroxylated phase I metabolites (e.g., M′4), as confirmed via UHPLC-QE HF MS analyses of liver homogenates [7].
Table 4: Interspecies Variability in Alosetron N-Glucuronidation
| Species | UGT1A4 Ortholog | N-Glucuronide Abundance | Dominant Metabolic Pathway |
|---|---|---|---|
| Human | Present | High (74% of urinary metabolites) | N-glucuronidation (UGT1A4) |
| Rat | Absent | <5% | CYP1A2 hydroxylation |
| Mouse | Absent | <5% | CYP2C9 oxidation |
| Dog | Absent | 5-10% | Imidazole oxygenation |
| Cynomolgus Monkey | Partial (UGT2B10-like) | 15-30% | Mixed oxidation/N-glucuronidation |
These disparities necessitate careful selection of preclinical models: Humanized UGT1A4 transgenic mice have been developed to better predict human-specific glucuronidation, as wild-type rodents fail to recapitulate this pathway [4] [7].
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1